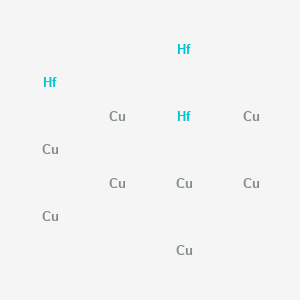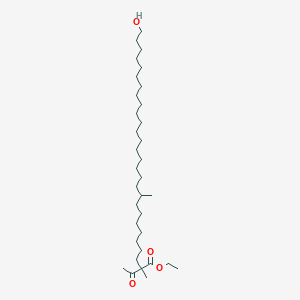
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with ethenyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the use of 2,6-lutidine as a starting material. The process includes oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by reduction with sodium borohydride/iodine in tetrahydrofuran to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using recombinant microbial whole cells as catalysts. This method offers a more sustainable alternative to traditional multistep organic synthesis protocols, enabling higher yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Substitution: Formation of alkyl or acyl-substituted pyridine derivatives.
Scientific Research Applications
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal complexes.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
4-Vinylpyridine: Contains a vinyl group similar to the ethenyl group in the target compound but lacks hydroxymethyl substitutions.
Uniqueness
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is unique due to its combination of ethenyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
60331-33-1 |
|---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-7-6(4-11)3-10-8(5-12)9(7)13;/h2-3,11-13H,1,4-5H2;1H |
InChI Key |
SDQOUCQAYNXVRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=NC=C1CO)CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)






![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
